2-Acetamidophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
. This compound is characterized by its unique molecular structure, which includes an acetamido group, a methoxy group, and a sulfonate group attached to a benzene ring.
Preparation Methods
The synthesis of 2-Acetamidophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can be achieved through various synthetic routes. One common method involves the reaction of 2-acetamidophenol with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonate ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Acetamidophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles such as amines or thiols replace the sulfonate group, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonate ester bond and the formation of the corresponding phenol and sulfonic acid.
Scientific Research Applications
2-Acetamidophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: The compound is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Acetamidophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the sulfonate group can interact with positively charged sites on proteins or enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability .
Comparison with Similar Compounds
2-Acetamidophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:
2-Acetamidophenyl 4-methoxybenzenesulfonate: This compound lacks the dimethyl groups on the benzene ring, which may affect its chemical reactivity and biological activity.
2-Acetamidophenyl 5-methoxybenzenesulfonate: Similar to the target compound but without the dimethyl groups, potentially leading to different pharmacokinetic properties.
2-Acetamidophenyl 2,4-dimethylbenzenesulfonate: This compound lacks the methoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-acetamidophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-9-12(2)17(10-16(11)22-4)24(20,21)23-15-8-6-5-7-14(15)18-13(3)19/h5-10H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENOCIAKLBROBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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